2,6,6-Trimethyl-2-cyclohexene-1,4-dione, also known as ketoisophorone, is a naturally occurring cyclohexenone found in various plants and herbs, including tea (Camellia sinensis) and wormwood (Artemisia judaica) []. Due to its presence in these consumables, research suggests ketoisophorone has potential as a biomarker for food consumption. By measuring ketoisophorone levels in biological samples, scientists might be able to assess an individual's intake of certain herbs or teas [].
2,6,6-Trimethyl-2-cyclohexene-1,4-dione, also known as 4-ketoisophorone, is a cyclic olefin with the chemical formula C₉H₁₂O₂ and a molecular weight of approximately 152.19 g/mol. This compound is characterized by its unique structure, which features a cyclohexene ring with two carbonyl groups located at the 1 and 4 positions. It is primarily recognized as a significant component of saffron spice, contributing to its aroma and flavor profile .
These reactions are essential for synthetic applications in organic chemistry and material science .
Research indicates that 2,6,6-trimethyl-2-cyclohexene-1,4-dione exhibits notable biological activities:
The synthesis of 2,6,6-trimethyl-2-cyclohexene-1,4-dione can be achieved through several methods:
2,6,6-trimethyl-2-cyclohexene-1,4-dione finds several applications across various fields:
Several compounds share structural similarities with 2,6,6-trimethyl-2-cyclohexene-1,4-dione. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
4-Ketoisophorone | C₉H₁₂O₂ | Major component of saffron; aromatic properties |
2-Cyclohexene-1,4-dione | C₆H₈O₂ | Lacks methyl groups; simpler structure |
2-Methylcyclohexanone | C₇H₁₄O | Different functional group positioning |
3-Hydroxy-4-ketoisophorone | C₉H₁₂O₃ | Hydroxyl group addition; altered reactivity |
The uniqueness of 2,6,6-trimethyl-2-cyclohexene-1,4-dione lies in its specific arrangement of methyl groups and carbonyl functionalities that contribute to its distinct chemical reactivity and biological activity compared to these similar compounds .
Carbon-13 nuclear magnetic resonance spectroscopy represents a fundamental analytical technique for structural elucidation of 2,6,6-trimethyl-2-cyclohexene-1,4-dione [1]. The predicted spectrum acquired at 600 megahertz in deuterium oxide provides comprehensive information regarding the chemical environments of all carbon atoms within the molecular framework.
The molecular structure of 2,6,6-trimethyl-2-cyclohexene-1,4-dione contains nine carbon atoms in distinct chemical environments, resulting in characteristic chemical shift patterns that enable unambiguous structural identification [2] [1]. The carbonyl carbons at positions C-1 and C-4 exhibit resonances in the characteristic ketone region between 200-210 parts per million, reflecting the electron-deficient nature of these carbon centers due to the electronegativity of the adjacent oxygen atoms [3] [4].
The alkene carbons demonstrate distinctive chemical shifts in the 115-150 parts per million range [3] [5]. The quaternary alkene carbon at position C-2 typically resonates at 130-150 parts per million, while the tertiary alkene carbon at position C-3 appears between 115-140 parts per million. These chemical shifts are influenced by the α,β-unsaturated ketone system, which introduces conjugation effects that modify the electronic environment [6] [4].
The aliphatic carbon atoms exhibit characteristic upfield shifts. The quaternary carbon center at position C-6 and the methylene carbon at position C-5 resonate in the 25-50 parts per million region [7] [4]. The methyl carbons display chemical shifts in the 10-30 parts per million range, with the gem-dimethyl groups at positions C-7 and C-8 potentially showing slight chemical shift differences due to their spatial proximity to the carbonyl groups [8] [9].
The deuterium oxide solvent system provides excellent peak resolution while maintaining chemical stability of the analyte [10] [1]. The predicted spectrum demonstrates the utility of carbon-13 nuclear magnetic resonance spectroscopy for confirming the structural integrity and purity of 2,6,6-trimethyl-2-cyclohexene-1,4-dione samples.
Fourier transform infrared spectroscopy provides critical vibrational information for the characterization of 2,6,6-trimethyl-2-cyclohexene-1,4-dione through analysis of its carbonyl stretching modes [11] [12]. The compound exhibits distinctive absorption patterns that enable both qualitative identification and quantitative analysis.
The primary carbonyl stretching vibration appears as an intense absorption band at 1715 ± 10 wavenumbers, characteristic of saturated aliphatic ketones [11] [12] [13]. This absorption arises from the symmetric and antisymmetric stretching vibrations of the two carbonyl groups present in the cyclohexenedione structure. The high intensity of this band reflects the large dipole moment change associated with carbonyl stretching, making it one of the most diagnostic features in the infrared spectrum [12] [14].
The presence of the α,β-unsaturated ketone system introduces conjugation effects that influence the carbonyl stretching frequency [11] [14]. Conjugated carbonyl groups typically exhibit absorption at lower frequencies, appearing in the 1685-1666 wavenumber range. This downfield shift results from the delocalization of electron density through the extended π-system, which reduces the double bond character of the carbonyl group [12] [15].
Additional vibrational modes provide supplementary structural information. The alkene carbon-carbon stretching vibration appears in the 1600-1650 wavenumber region with medium intensity [14]. Aliphatic carbon-hydrogen stretching modes occur between 2850-3000 wavenumbers, while methyl group deformation modes are observed in the 1375-1450 wavenumber range [14] [13].
The fingerprint region below 1500 wavenumbers contains numerous absorption bands arising from carbon-carbon stretching and bending vibrations specific to the cyclohexenedione framework [16] [14]. These bands provide a unique spectroscopic fingerprint that enables differentiation from structurally related compounds.
Quantitative analysis utilizing Fourier transform infrared spectroscopy relies on the Beer-Lambert relationship between absorption intensity and concentration [17]. The strong carbonyl absorption provides excellent linearity across a wide concentration range, making it suitable for purity assessment and stability studies.
High performance liquid chromatography represents the primary analytical technique for enantiomeric purity assessment of 2,6,6-trimethyl-2-cyclohexene-1,4-dione, particularly when chiral considerations become relevant in synthetic applications [18] [19]. While the parent compound lacks stereogenic centers, its derivatives and synthetic intermediates often possess chiral characteristics requiring specialized analytical approaches.
Chiral stationary phases based on polysaccharide derivatives demonstrate exceptional performance for enantiomeric separations of ketoisophorone-related compounds [18] [19]. Amylose-based columns, particularly those containing 3,5-dimethylphenylcarbamate or chloro-substituted chiral selectors, provide optimal enantioselectivity under reversed-phase conditions [18]. The separation mechanism involves multiple interactions including hydrogen bonding, π-π interactions, and steric fit within the chiral recognition sites.
Mobile phase optimization plays a critical role in achieving baseline resolution between enantiomers [20] [18]. Acidified acetonitrile-water mixtures typically provide superior separation compared to methanol-based systems. The addition of trifluoroacetic acid or acetic acid at concentrations of 0.1-0.2% volume per volume enhances peak symmetry and resolution by suppressing secondary interactions [20] [18].
Temperature effects significantly influence enantiomeric separation efficiency [18]. Lower temperatures generally improve resolution by enhancing the thermodynamic differences between diastereomeric complexes formed with the chiral stationary phase. Operating temperatures between 20-25 degrees Celsius optimize the balance between resolution and analysis time.
Detection strategies employ ultraviolet absorption at 254 or 280 nanometers, taking advantage of the chromophoric properties of the α,β-unsaturated ketone system [18] [21]. The extinction coefficient at these wavelengths provides sufficient sensitivity for trace enantiomeric impurity detection at levels below 0.1%.
Validation parameters for enantiomeric purity methods require demonstration of linearity, precision, accuracy, and robustness across the analytical range [18] [21]. Limit of quantification values typically achieve 0.05-0.1% for the minor enantiomer, meeting pharmaceutical industry requirements for chiral purity assessment.
Gas chromatography-mass spectrometry provides comprehensive structural information through characteristic fragmentation patterns that enable unambiguous identification of 2,6,6-trimethyl-2-cyclohexene-1,4-dione [22] [23]. The electron ionization process generates reproducible fragmentation pathways that serve as molecular fingerprints for qualitative analysis.
The molecular ion peak appears at mass-to-charge ratio 152 with moderate intensity (approximately 36% relative abundance), reflecting the stability of the radical cation formed upon electron impact [24] [25]. The molecular ion intensity provides information about the thermal stability and ionization efficiency of the compound under standard electron ionization conditions.
Alpha cleavage represents the predominant fragmentation pathway, characteristic of carbonyl-containing compounds [24] [26]. Loss of methyl radicals from the molecular ion generates fragments at mass-to-charge ratio 139, while loss of larger alkyl fragments produces ions at mass-to-charge ratios 124 and 111 [27] [28]. These fragmentation patterns reflect the preferential cleavage of bonds adjacent to the electron-deficient carbonyl carbons.
The base peak occurs at mass-to-charge ratio 54, resulting from extensive rearrangement processes including McLafferty rearrangement and subsequent fragmentation [24] [29]. This ion represents a stable fragment that dominates the mass spectrum due to its favorable thermodynamic and kinetic properties [26] [30].
Additional significant fragments appear at mass-to-charge ratios 82 and 67, arising from ring fragmentation and alpha cleavage processes [27] [28]. The relative intensities of these fragments provide structural information about the substitution pattern and ring system integrity.
Quantitative analysis utilizing gas chromatography-mass spectrometry employs selected ion monitoring or multiple reaction monitoring modes for enhanced sensitivity and selectivity [22] [23]. Internal standard methodology using deuterated analogues or structurally similar compounds compensates for matrix effects and instrumental variations.
Retention index determination using alkane standards provides additional identification criteria independent of instrumental conditions [31] [32]. The experimental retention index values correlate with literature databases, enabling confirmation of compound identity through multiple analytical parameters.
Irritant